molecular formula C7H3Br2Cl3O B1403940 2,4-Dibromo-1-(trichloromethoxy)benzene CAS No. 1417566-66-5

2,4-Dibromo-1-(trichloromethoxy)benzene

Cat. No.: B1403940
CAS No.: 1417566-66-5
M. Wt: 369.3 g/mol
InChI Key: WFSOVZLZWIMHOT-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(trichloromethoxy)benzene is a chemical compound that belongs to the family of halobenzenes. It is characterized by the presence of two bromine atoms and a trichloromethoxy group attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(trichloromethoxy)benzene typically involves the bromination of 1-(trichloromethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the benzene ring. Common reagents used in this process include bromine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve efficient production. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include debrominated benzene derivatives.

Scientific Research Applications

2,4-Dibromo-1-(trichloromethoxy)benzene finds extensive applications in scientific research due to its diverse properties. Some of the key applications include:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and is used in the development of new drugs.

    Environmental Research: It is used as a reference compound in environmental studies to understand the behavior and fate of halogenated aromatic compounds in the environment.

    Industrial Research: The compound is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the trichloromethoxy group play a crucial role in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. Additionally, its halogenated nature allows it to participate in various redox reactions, influencing cellular processes .

Comparison with Similar Compounds

2,4-Dibromo-1-(trichloromethoxy)benzene can be compared with other similar compounds such as:

  • 1,2-Dibromo-4-(trichloromethoxy)benzene
  • 1,3-Dibromo-5-(trichloromethoxy)benzene
  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trichloromethoxy group along with the bromine atoms enhances its reactivity and makes it a valuable compound in various research applications .

Properties

IUPAC Name

2,4-dibromo-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2Cl3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSOVZLZWIMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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